2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and two methyl groups on the phenyl ring, as well as a hydrazide functional group. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The hydrazide functional group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid: Lacks the hydrazide group but shares the phenoxyacetic acid core structure.
4-Chloro-3,5-dimethylphenol: The parent phenol compound without the acetic acid or hydrazide groups.
2-(4-Chloro-3,5-dimethylphenoxy)acetyl chloride: An acyl chloride derivative used in further synthetic transformations.
Uniqueness: 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is unique due to the presence of both the hydrazide and phenoxyacetic acid moieties, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQBZMQMDXTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351139 | |
Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156867-62-8 | |
Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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